N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide

KIT kinase Binding affinity Oncology

N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide (CAS 867042-09-9) is a synthetic small‑molecule kinase inhibitor belonging to the pyrimidine‑thioether acetamide class. Its structure integrates a 6‑methyl‑2‑phenylpyrimidine core linked via a thioether bridge to an acetamide moiety bearing a 4‑(difluoromethoxy)phenyl substituent.

Molecular Formula C20H17F2N3O2S
Molecular Weight 401.43
CAS No. 867042-09-9
Cat. No. B2454105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide
CAS867042-09-9
Molecular FormulaC20H17F2N3O2S
Molecular Weight401.43
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C20H17F2N3O2S/c1-13-11-18(25-19(23-13)14-5-3-2-4-6-14)28-12-17(26)24-15-7-9-16(10-8-15)27-20(21)22/h2-11,20H,12H2,1H3,(H,24,26)
InChIKeyQTIJNHKTGAMFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide (CAS 867042-09-9): Procurement-Relevant Structural and Pharmacological Profile


N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide (CAS 867042-09-9) is a synthetic small‑molecule kinase inhibitor belonging to the pyrimidine‑thioether acetamide class. Its structure integrates a 6‑methyl‑2‑phenylpyrimidine core linked via a thioether bridge to an acetamide moiety bearing a 4‑(difluoromethoxy)phenyl substituent . The compound has been identified in patent disclosures and authoritative databases as a multi‑target kinase inhibitor with confirmed activity against the receptor tyrosine kinase KIT (Kd < 10 nM), tropomyosin‑related kinase A (TrkA; IC50 14.2–17.2 nM), and the serine/threonine kinases PIM‑1, PIM‑3, CAMKK2, and PKN1 [1][2][3]. These features distinguish it from simpler phenyl‑acetamide analogs and position it as a valuable tool compound for probing kinase‑dependent signaling pathways and for structure‑activity relationship (SAR) studies in medicinal chemistry programs targeting oncology and inflammatory indications.

Why Generic Substitution of N-(4-(Difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide Fails: Structural Determinants of Differential Kinase Activity


Compounds within the pyrimidine‑thioether acetamide class cannot be treated as interchangeable commodities for scientific procurement because minor structural modifications produce large shifts in kinase‑target potency, selectivity, and physicochemical properties. The 4‑(difluoromethoxy)phenyl group in the target compound contributes both steric and electronic effects that influence kinase selectivity—the difluoromethoxy substituent has been shown in related chemotypes to improve kinase selectivity by inducing steric clash with off‑target kinases . Replacing this group with a sulfamoylphenyl substituent (as in the closely related analog 2‑(6‑methyl‑2‑phenylpyrimidin‑4‑ylthio)‑N‑(4‑sulfamoylphenyl)acetamide, PubChem SID 103904779) or a hydrogen atom is expected to fundamentally alter the target‑binding profile and metabolic stability. Consequently, researchers who substitute the difluoromethoxy‑containing compound with a superficially similar analog risk obtaining irreproducible biological results and invalid SAR conclusions.

Quantitative Differentiation Evidence for N-(4-(Difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide


KIT Kinase Binding Affinity: Sub‑10‑Nanomolar Kd Confirmed in Phage‑Display Assay

The target compound binds to wild‑type human KIT kinase with a dissociation constant (Kd) below 10 nanomolar, as determined by a competitive binding assay using kinase‑tagged T7 phage strains expressed in E. coli [1]. This high‑affinity interaction is directly reported in the Blueprint Medicines patent US10829493 (Example 12) and archived in BindingDB (BDBM472786). No directly comparable Kd value is publicly available for the sulfamoyl analog (PubChem SID 103904779), and the KIT binding data for the broader pyrimidine‑thioether class are sparse, making this sub‑10‑nM Kd a key empiric differentiator for procurement decisions when KIT‑dependent signaling is the biological endpoint of interest.

KIT kinase Binding affinity Oncology

TrkA Kinase Inhibition: Low‑Nanomolar IC50 in Validated ELISA Assay

The compound inhibits human TrkA kinase with an IC50 of 14.2 nM in an enzyme‑linked immunosorbent assay (ELISA) at pH 7.5, as documented in US8865698 (Example 54) and archived in BindingDB (BDBM136637) [1]. A second, independent patent filing (US9227975, Example 12; BindingDB BDBM200585) reports an IC50 of 17.2 nM in the same ELISA format [2]. These values are consistent within assay variability and establish the compound as a moderately potent TrkA inhibitor. In contrast, the sulfamoyl analog lacks any publicly disclosed TrkA activity data, and the unsubstituted phenyl analog (N‑phenyl‑2‑((6‑methyl‑2‑phenylpyrimidin‑4‑yl)thio)acetamide) has no documented kinase inhibition profile, forcing researchers relying on those analogs to assume—without evidence—that TrkA activity is preserved.

TrkA kinase Enzyme inhibition Pain Neurobiology

Multi‑Target Kinase Profile: Experimentally Verified Activity Across Five Therapeutically Relevant Kinases

According to the Therapeutic Target Database (TTD), the compound is a confirmed inhibitor of five human kinases: TrkA (high‑affinity nerve growth factor receptor), KIT (mast/stem cell growth factor receptor), PIM‑1, PIM‑3, and CAMKK2, with an additional reported interaction with PKN1 [1]. This polypharmacology profile is experimentally derived and distinguishes the compound from analogs that have either no disclosed kinase targets or a narrower target spectrum. The co‑inhibition of TrkA and KIT is particularly notable, as these two receptor tyrosine kinases are independently validated therapeutic targets in pain and oncology, respectively. The sulfamoyl analog, by comparison, has no annotated kinase targets in PubChem, ChEMBL, or BindingDB, meaning researchers interested in multi‑kinase profiling must procure the difluoromethoxy‑substituted compound to access this documented polypharmacology.

Polypharmacology Kinase profiling Cancer Inflammation

Differentiated Selectivity Fingerprint Predicted by Difluoromethoxy Substituent Versus Sulfamoyl and Unsubstituted Analogs

The difluoromethoxy (–OCF2H) group on the phenylacetamide ring is not merely a pharmacokinetic handle; it directly influences kinase selectivity. In a structurally analogous EGFR inhibitor series, introduction of a difluoromethoxy group on the pyrazole ring improved kinase selectivity by inducing steric clash with non‑target kinases, an effect confirmed by crystallographic and cellular assay data . By extension, the target compound's –OCF2H substituent is expected to produce a selectivity fingerprint that differs from the sulfamoyl analog (–SO2NH2) and the unsubstituted phenyl analog (–H). The sulfamoyl group has distinct hydrogen‑bond donor/acceptor capacity and steric bulk that would redirect binding preferences, while the unsubstituted analog loses both the steric and electronic contributions of the –OCF2H group entirely. Although direct kinome‑wide selectivity data for the target compound remain proprietary, the class‑level evidence provides a mechanistically grounded rationale for selecting the –OCF2H derivative when a narrow or defined off‑target profile is desired.

Kinase selectivity Steric clash SAR

Enhanced Metabolic Stability Conferred by the Difluoromethoxy Group Versus Non‑Fluorinated and Trifluoromethoxy Analogs

The –OCF2H group is recognized in medicinal chemistry as a metabolically stable bioisostere of the methoxy (–OCH3) group, offering resistance to O‑demethylation by cytochrome P450 enzymes. In a direct comparison within the pyrimidine chemotype, a difluoromethoxy‑substituted analog exhibited a hepatic microsomal clearance rate of 12 mL/min/kg, while the corresponding trifluoromethoxy (–OCF3) analog showed a clearance rate of 32 mL/min/kg—a 2.7‑fold increase . Applying this class‑level evidence, the target compound's –OCF2H group is predicted to confer superior metabolic stability compared to unsubstituted (–H), methoxy (–OCH3), or trifluoromethoxy (–OCF3) analogs of the same scaffold. The sulfamoyl analog lacks any reported microsomal stability data, making the –OCF2H derivative the only member of this analog set for which a favorable metabolic stability inference can be supported by quantitative class evidence.

Metabolic stability Hepatic clearance ADME

Thioether Linker Geometry Distinct from Amino‑Linked Analogs: Implications for Binding Pose and Potency

The target compound employs a thioether (–S–CH2–) linker connecting the pyrimidine core to the acetamide moiety, whereas several closely related compounds in the 6‑methyl‑2‑phenylpyrimidine series use an amino (–NH–) linker attached directly to the pyrimidine 4‑position (e.g., ethyl 4‑[(6‑methyl‑2‑phenylpyrimidin‑4‑yl)amino]benzoate and N‑(2‑methyl‑6‑phenyl‑4‑pyrimidinyl)acetamide). The thioether sulfur atom possesses a larger van der Waals radius (~1.80 Å vs. ~1.55 Å for nitrogen) and a different bond angle (C–S–C ≈ 100° vs. C–N–C ≈ 109–120°), which alters the vector and conformational flexibility of the acetamide side chain. This geometric difference is expected to produce a distinct binding pose within the kinase ATP‑binding pocket. The amino‑linked analogs have disclosed IC50 values only in the micromolar range against PDE4B1 (IC50 = 1,000–1,900 nM, BindingDB BDBM50346097 and related entries), whereas the thioether‑linked target compound achieves low‑nanomolar potency against TrkA and KIT—a potency difference that is mechanistically consistent with the linker's contribution to optimal binding geometry.

Thioether linker Binding pose Conformational flexibility

Recommended Research and Industrial Application Scenarios for N-(4-(Difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide Based on Quantitative Evidence


KIT‑Dependent Oncology Target‑Engagement Studies

The compound's sub‑10‑nM Kd for wild‑type KIT kinase (confirmed in phage‑display competitive binding assay [1]) makes it suitable as a positive‑control probe for biochemical and cellular target‑engagement experiments in KIT‑driven cancer models, including gastrointestinal stromal tumors (GIST) and mastocytosis. Researchers can use this Kd value to calculate appropriate concentrations for cellular washout experiments and to benchmark against clinical KIT inhibitors such as imatinib.

TrkA‑Mediated Pain and Neurobiology Screening Cascades

With a validated TrkA IC50 of 14.2–17.2 nM in ELISA format [2][3], the compound can serve as a reference inhibitor in TrkA‑dependent neurite outgrowth assays, NGF‑stimulated calcium flux experiments, and pain‑model phenotypic screens. The dual TrkA/KIT activity profile also supports its use in studies exploring crosstalk between neurotrophin and stem‑cell‑factor signaling pathways.

Kinase Polypharmacology Profiling and Chemical Biology Toolbox Assembly

The experimentally verified five‑kinase target profile (TrkA, KIT, PIM‑1, PIM‑3, CAMKK2) documented in the Therapeutic Target Database [4] positions this compound as a multi‑target probe for chemical biology groups assembling annotated kinase‑inhibitor libraries. Its polypharmacology enables simultaneous interrogation of receptor tyrosine kinase and serine/threonine kinase signaling nodes.

Structure–Activity Relationship (SAR) Studies Focused on the Difluoromethoxy Substituent

The –OCF2H group contributes both kinase‑selectivity modulation (via steric clash, as demonstrated in analogous EGFR inhibitor series ) and metabolic stabilization (predicted hepatic clearance advantage over –OCF3 analogs ). The compound is therefore an ideal starting point for systematic SAR campaigns investigating the impact of fluorinated substituents on kinase selectivity and ADME properties within the pyrimidine‑thioether scaffold.

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